molecular formula C5H3Cl2N3O B053710 N-(4,6-dichloropyrimidin-5-yl)formamide CAS No. 123240-66-4

N-(4,6-dichloropyrimidin-5-yl)formamide

Cat. No. B053710
M. Wt: 192 g/mol
InChI Key: INAVTYBULIFSLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dichloropyrimidin-5-yl)formamide is a chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. It is related to pyrimidine derivatives, which are known for their diverse applications in chemistry and biology.

Synthesis Analysis

Several methods have been developed for the synthesis of pyrimidine derivatives, including N-(4,6-dichloropyrimidin-5-yl)formamide. These methods often involve reactions with different aldehydes and amines, and the use of specific reagents like hydroxylamine hydrochloride. For example, the synthesis of N-[2-([1,2,4]oxadiazol-5-yl)cyclohepten-1-yl]formamide oximes was achieved through the fusion of amidines with hydroxylamine hydrochloride followed by a rearrangement reaction (Okuda et al., 2011).

Molecular Structure Analysis

The molecular structure of N-(4,6-dichloropyrimidin-5-yl)formamide derivatives has been characterized using techniques like FT-IR, 1H NMR, and LC–MS spectral studies. These studies reveal the planarity of the pyrimidine rings and the significant displacements of the ring-substituent atoms from this plane (Trilleras et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of N-(4,6-dichloropyrimidin-5-yl)formamide derivatives includes their ability to undergo various reactions like cyclization, rearrangement, and ring cleavage. These reactions often lead to the formation of new compounds with different properties. For instance, reactions with hydroxylamine hydrochloride can result in rearranged cyclization products via ring cleavage of the pyrimidine component (Okuda et al., 2012).

Physical Properties Analysis

The physical properties of N-(4,6-dichloropyrimidin-5-yl)formamide derivatives, such as melting points, solubility, and crystal structure, are crucial for their practical applications. The crystal structure of these compounds is often stabilized by intermolecular hydrogen bonding interactions (Zheng et al., 2018).

Scientific Research Applications

  • Synthesis of Novel Compounds :

    • N-([1,2,4]Oxadiazol-5-yl)cyclohepten-1-yl formamide oximes were synthesized to explore their potential as platelet aggregation inhibitors (Okuda et al., 2011).
    • Novel (E)-N′-(2-chloropyrimidin-4-yl)-N-(5-cyano-2-hydroxy-6-phenylpyrimidin-4-yl) formamidine derivatives were synthesized and evaluated for their antimicrobial activity (Mallikarjunaswamy et al., 2016).
  • Herbicidal and Antifungal Activities :

    • N-[2-[(4,6-dimethoxypyrimidin-2-yl)(hydroxy) methyl] phenyl]substitued Formamide Derivatives showed no herbicidal activities at 150 g/hm² (Yuan-xiang, 2011).
    • N-(4,6-Dichloropyrimidine-2-Yl)Benzamide exhibited antifungal activity and a protective effect on metolachlor injury in rice seedlings (Zheng et al., 2018).
  • Agricultural Applications :

    • N-(4,6-Disubstituted pyrimidin-2-yl)-N′-(1-methyl-3-ethyl-4-chloropyrazol-5-yl)formyl(thio)urea compounds exhibited some herbicidal activity (Li, 2007).
  • Synthesis of Heterocyclic Compounds :

    • Various reactions were performed to synthesize heterocyclic compounds such as N-[2-([1,2,4]oxadiazol-5-yl)[1]benzofuran-3-yl)formamide oximes, which were evaluated for their effects on pentosidine formation (Okuda et al., 2015).
  • Biological Activity Studies :

    • 7-(1H-benzimidazol-2-yl)-5-(substituted phenyl) pyrido (2, 3-d) pyrimidin-4- amine derivatives were synthesized and evaluated for their antibacterial and antioxidant activities (Maheswaran et al., 2012).
    • New N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives were synthesized and tested for their antiviral activity against hepatitis B virus (El‐Sayed et al., 2009).
  • Nucleic Acids Synthesis and Degradation :

    • Formamide, when heated in the presence of montmorillonites, facilitated the synthesis of several nucleic acid components, including purine, adenine, cytosine, and uracil (Saladino et al., 2004).

Future Directions

The future directions for “N-(4,6-dichloropyrimidin-5-yl)formamide” could involve exploring synthetic methods to produce this significant class of heterocyclic systems . Functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .

properties

IUPAC Name

N-(4,6-dichloropyrimidin-5-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O/c6-4-3(10-2-11)5(7)9-1-8-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAVTYBULIFSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)NC=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448774
Record name N-(4,6-dichloropyrimidin-5-yl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dichloropyrimidin-5-yl)formamide

CAS RN

123240-66-4
Record name N-(4,6-dichloropyrimidin-5-yl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4,6-dichloropyrimidin-5-yl)formamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,6-dichloropyrimidin-5-yl)formamide
Reactant of Route 2
Reactant of Route 2
N-(4,6-dichloropyrimidin-5-yl)formamide
Reactant of Route 3
Reactant of Route 3
N-(4,6-dichloropyrimidin-5-yl)formamide
Reactant of Route 4
N-(4,6-dichloropyrimidin-5-yl)formamide
Reactant of Route 5
Reactant of Route 5
N-(4,6-dichloropyrimidin-5-yl)formamide
Reactant of Route 6
N-(4,6-dichloropyrimidin-5-yl)formamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.